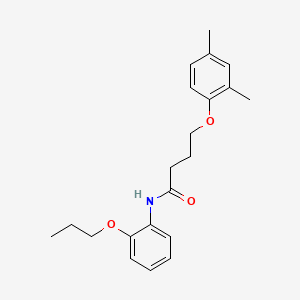
4-(2,4-dimethylphenoxy)-N-(2-propoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dimethylphenoxy)-N-(2-propoxyphenyl)butanamide, also known as GW501516 or Endurobol, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of compounds called peroxisome proliferator-activated receptor delta (PPARδ) agonists, which have been shown to improve lipid metabolism, insulin sensitivity, and endurance performance in animal models.
Applications De Recherche Scientifique
Crystal Structure Analysis
- X-ray Crystallography : The compound's structure has been analyzed using X-ray crystallography, providing insights into its molecular configuration and potential for further chemical applications (Hartshorn, Sutton, & Vaughan, 1984).
Chemical Reactivity and Synthesis
- Reactivity in Synthesis : Studies have explored how compounds like 4-(2,4-dimethylphenoxy)-N-(2-propoxyphenyl)butanamide react under various conditions, contributing to the understanding of their chemical properties and potential uses in synthesis (Hogale, Shirke, & Kharade, 1995).
Antioxidant Properties
- Evaluation of Antioxidant Properties : Research has evaluated the antioxidant properties of related compounds, which may provide insights into potential applications of 4-(2,4-dimethylphenoxy)-N-(2-propoxyphenyl)butanamide in areas like oxidative stress management (Rigobello et al., 2004).
Pharmacological Studies
- Potential in Pharmacology : Studies on similar compounds provide a basis for understanding how 4-(2,4-dimethylphenoxy)-N-(2-propoxyphenyl)butanamide might interact with biological systems, offering potential avenues for pharmacological applications (Casini et al., 2006).
Photoreactivity and Photochemistry
- Photoreactivity Studies : Research into the photoreactions of related compounds sheds light on the potential photoreactivity of 4-(2,4-dimethylphenoxy)-N-(2-propoxyphenyl)butanamide, which could be significant in fields like photochemistry (Shima et al., 1984).
Propriétés
IUPAC Name |
4-(2,4-dimethylphenoxy)-N-(2-propoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-4-13-24-20-9-6-5-8-18(20)22-21(23)10-7-14-25-19-12-11-16(2)15-17(19)3/h5-6,8-9,11-12,15H,4,7,10,13-14H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRKYEVZBHFUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dimethylphenoxy)-N-(2-propoxyphenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

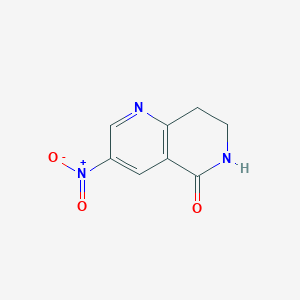
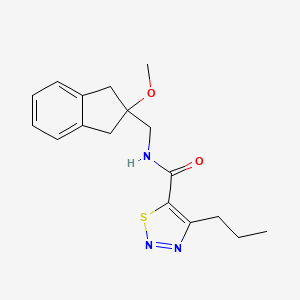
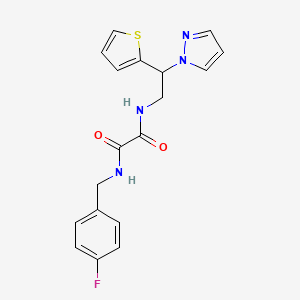
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2796568.png)
![4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2796570.png)
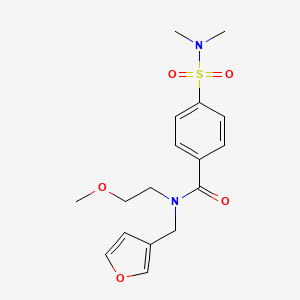
![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid](/img/structure/B2796572.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2796580.png)

![3-chloro-4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2796582.png)
![4-[[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2796584.png)